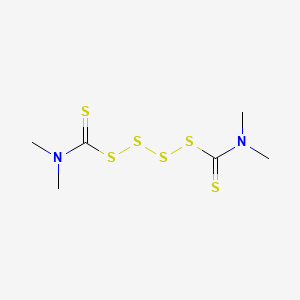
Bis(dimethylthiocarbamoyl) tetrasulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylthiuram tetrasulfide is an organosulfur compound with the chemical formula (C6H12N2S4). It is a yellow solid that is soluble in organic solvents and is primarily used as a vulcanization accelerator in the rubber industry. This compound is part of a larger class of tetraalkylthiuram sulfides and is known for its role in enhancing the properties of rubber products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylthiuram tetrasulfide can be synthesized through the oxidation of an aqueous solution of dimethylammonium dimethyldithiocarbamate in the presence of carbon disulfide and sulfur. The reaction typically involves the use of hydrogen peroxide as an oxidizing agent .
Industrial Production Methods: The industrial production of tetramethylthiuram tetrasulfide follows a similar synthetic route, ensuring high yields and minimal environmental impact. The process is designed to be pollution-free, making it a sustainable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Tetramethylthiuram tetrasulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfur-containing compounds.
Reduction: It can be reduced to form thiuram monosulfide.
Substitution: It can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Potassium cyanide is often used for the reduction process.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Sulfur-containing by-products.
Reduction: Thiuram monosulfide.
Substitution: Substituted thiuram compounds
Scientific Research Applications
Tetramethylthiuram tetrasulfide has a wide range of applications in scientific research, including:
Chemistry: Used as a vulcanization accelerator in the rubber industry.
Medicine: Investigated for its potential use in drug development and as a fungicide.
Mechanism of Action
The mechanism of action of tetramethylthiuram tetrasulfide involves its ability to decompose into free radicals when heated. These free radicals initiate various chemical reactions, such as C–S coupling and oxidative-addition reactions. The compound’s molecular targets include sulfur-containing compounds and various nucleophiles, which participate in the formation of new chemical bonds .
Comparison with Similar Compounds
Tetramethylthiuram tetrasulfide can be compared with other thiuram compounds, such as:
Tetramethylthiuram disulfide: Similar in structure but contains fewer sulfur atoms.
Tetrabenzyl thiuram disulfide: Used for higher cure efficiency in rubber production.
Uniqueness: Tetramethylthiuram tetrasulfide is unique due to its higher sulfur content, which enhances its effectiveness as a vulcanization accelerator. This makes it particularly valuable in the rubber industry for producing high-quality rubber products .
Properties
CAS No. |
97-91-6 |
|---|---|
Molecular Formula |
C6H12N2S6 |
Molecular Weight |
304.6 g/mol |
IUPAC Name |
(dimethylcarbamothioyltrisulfanyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C6H12N2S6/c1-7(2)5(9)11-13-14-12-6(10)8(3)4/h1-4H3 |
InChI Key |
VHSBTBDMKDUVKG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SSSSC(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


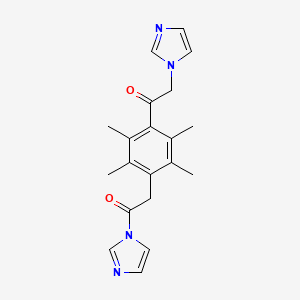
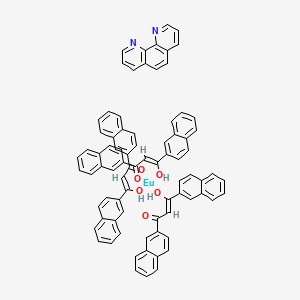
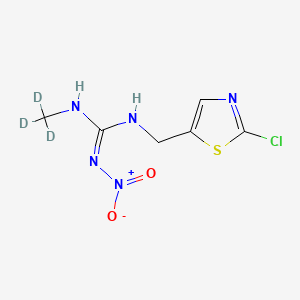
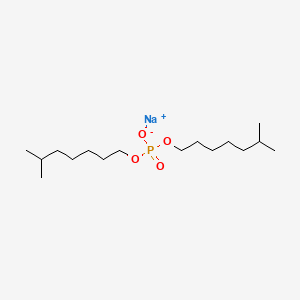
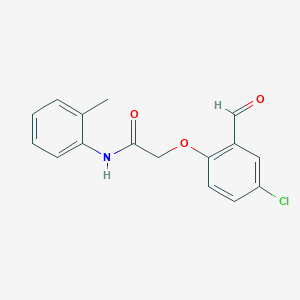
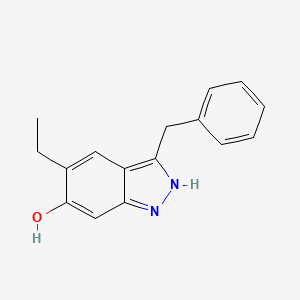


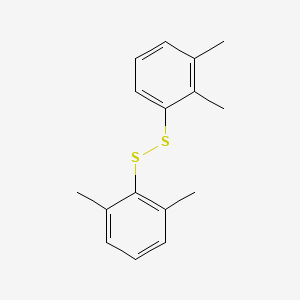
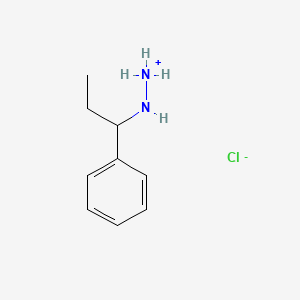

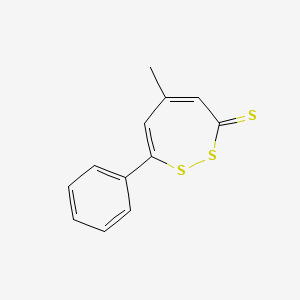
![1,3-Naphthalenedisulfonic acid, 7-[[3-methoxy-4-[(sulfomethyl)amino]phenyl]azo]-, monosodium salt](/img/structure/B13777612.png)
![[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chromium(2+);4-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate](/img/structure/B13777614.png)
